molecular formula C15H13ClN2O5 B4049705 5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione

5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B4049705
M. Wt: 336.72 g/mol
InChI Key: QMBQBFXCJNMJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure. This compound is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a hexahydro-isoindole-dione structure. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the nitration of 2-methoxy-5-chlorobenzene to introduce the nitro group. This is followed by a cyclization reaction to form the hexahydro-isoindole-dione structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxy-4-nitrophenol
  • 1-(5-Chloro-2-methylphenyl)-3-(2-methoxy-5-nitrophenyl)urea
  • 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione possesses a unique hexahydro-isoindole-dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-chloro-2-(2-methoxy-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-23-13-5-3-9(18(21)22)7-12(13)17-14(19)10-4-2-8(16)6-11(10)15(17)20/h2-3,5,7,10-11H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBQBFXCJNMJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
Reactant of Route 3
5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
Reactant of Route 4
5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
Reactant of Route 6
5-Chloro-2-(2-methoxy-5-nitrophenyl)-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione

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